molecular formula C18H21N3O5S2 B2365457 N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852140-87-5

N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2365457
CAS RN: 852140-87-5
M. Wt: 423.5
InChI Key: CIMQCBMOIYFNBO-UHFFFAOYSA-N
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Description

N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H21N3O5S2 and its molecular weight is 423.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction Studies and Properties

  • Interaction Studies of Methyl Acetate in Aqueous Solutions of Quinoxaline Derivatives: Research has examined the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. This study focused on the effect of temperature and concentration on volumetric and acoustic properties of these mixtures, contributing to the understanding of solute-solute and solute-solvent interactions (Raphael, Bahadur, & Ebenso, 2015).

Structural and Molecular Studies

  • Docking Studies and the Crystal Structure of Tetrazole Derivatives: The crystal structure of derivatives similar to N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been determined, with a focus on understanding the orientation and interaction of these molecules within the active site of the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).
  • Structural Study of Nimesulidetriazole Derivatives: A series of derivatives, including those structurally similar to the compound , were synthesized and analyzed using Hirshfeld surfaces and 2D fingerprint plots, providing insights into the nature of intermolecular interactions (Dey et al., 2015).

Biological Activities

  • Synthesis and Antiarrhythmic Activity of Novel Derivatives: A study investigated the class III electrophysiological activity of derivatives related to N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide on canine cardiac tissue. This research contributes to understanding the potential medical applications of these compounds (Lis et al., 1987).
  • Synthesis of New Pyrazoline Derivatives as Anti-inflammatory Agents: A group of pyrazoline derivatives, structurally related to N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, was synthesized and evaluated for anti-inflammatory activity (Abdellatif, Moawad, & Knaus, 2014).

properties

IUPAC Name

N-[4-[3-(2-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-26-18-7-5-4-6-15(18)17-12-16(19-21(17)28(3,24)25)13-8-10-14(11-9-13)20-27(2,22)23/h4-11,17,20H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMQCBMOIYFNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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